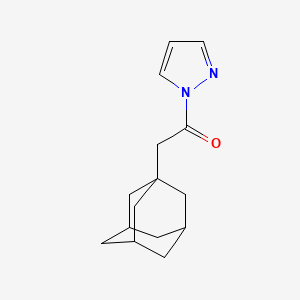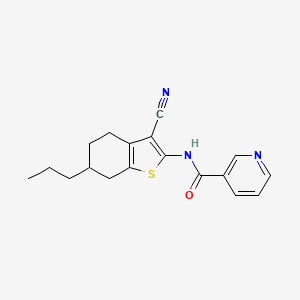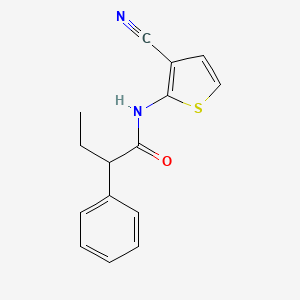![molecular formula C17H16N2O4S B4180343 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4180343.png)
3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide
Descripción general
Descripción
3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide involves the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from histones and other proteins involved in gene expression. By inhibiting HDACs, 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide can increase the acetylation status of histones and other proteins, leading to changes in gene expression patterns that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects in cancer cells, including the induction of cell cycle arrest, apoptosis, and differentiation. 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide can modulate the immune system by increasing the expression of immune-related genes and enhancing the activity of immune cells, such as natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide as a research tool is its specificity for HDAC enzymes, which makes it a valuable tool for studying the role of histone acetylation in gene expression and cellular processes. However, 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability and efficacy. Additionally, 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to have off-target effects on other proteins and enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide and other HDAC inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibitors, which can help to personalize cancer treatment and improve patient outcomes. Additionally, there is a need for further research on the safety and toxicity of HDAC inhibitors, particularly in long-term treatment regimens.
Aplicaciones Científicas De Investigación
3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. HDAC inhibitors like 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells by altering the acetylation status of histones and other proteins involved in gene expression. 3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has shown promising results in preclinical studies and clinical trials for various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer.
Propiedades
IUPAC Name |
3-methyl-N-[4-(methylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-14-5-3-4-6-15(14)23-16(11)17(20)19-12-7-9-13(10-8-12)24(21,22)18-2/h3-10,18H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAGPEYUSCNRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(methylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B4180261.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4180263.png)

![N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180292.png)
![2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4180307.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180317.png)


![3-(2,4-difluorophenyl)-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4180353.png)
![N-(tert-butyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4180359.png)
![6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4180366.png)
![3,5-dimethyl-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-isoxazolecarboxamide](/img/structure/B4180369.png)
